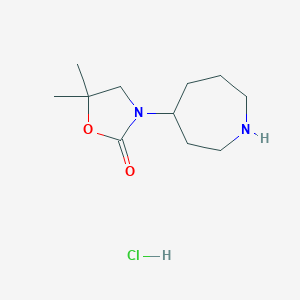

![molecular formula C16H8BrCl2FN2OS B2507124 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 330677-63-9](/img/structure/B2507124.png)

4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

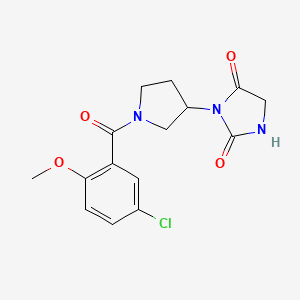

The compound "4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide" is a complex organic molecule that appears to be related to various research areas, including the synthesis of PET radioligands, crystallography, and the development of pharmaceuticals. The compound contains a thiazole ring, a common motif in medicinal chemistry, and multiple substituents including bromo, fluoro, and dichlorophenyl groups, which may contribute to its biological activity and physical properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a precursor for PET radioligand [18F]SP203 was synthesized using a new synthon for Sonogashira coupling, which is a method that could potentially be applied to the synthesis of the compound . Additionally, the synthesis of thiourea derivatives with dichlorophenyl groups has been reported, which suggests that similar synthetic strategies could be employed for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . This technique could be used to elucidate the structure of "this compound" as well. The vibrational properties and quantum chemical calculations, such as those performed on a similar fluorobenzamide compound, could also provide insights into the conformational space and electronic structure of the molecule .

Chemical Reactions Analysis

The compound's potential reactivity can be inferred from related research. For example, the presence of a bromo group suggests that it could participate in further coupling reactions, such as Suzuki or Stille couplings, which are commonly used in the construction of complex organic molecules . The fluoro group could influence the electronic properties of the molecule and affect its reactivity in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar molecules. For instance, the presence of a benzamide moiety is known to influence the melting point and solubility of a compound . The dichlorophenyl group could contribute to the molecule's lipophilicity, which is an important factor in drug absorption and distribution . The nitro group in related compounds has been shown to be reducible, which could be relevant for the compound's chemical behavior under different conditions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One significant area of research involving compounds similar to 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is their application in antimicrobial studies. For instance, Desai et al. (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine frameworks, demonstrating promising antimicrobial analogs. The presence of a fluorine atom in the benzoyl group was essential for enhancing antimicrobial activity against various bacterial strains and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Photo-degradation Studies

Research has also been conducted on the photo-degradation behavior of thiazole-containing compounds. Wu et al. (2007) studied the degradation of a pharmaceutical compound under visible light, revealing insights into the stability and degradation pathways of such molecules. This study provides a basis for understanding the photochemical stability of thiazole derivatives, which is crucial for their application in various fields, including pharmaceuticals (Wu, Hong, & Vogt, 2007).

Photodynamic Therapy

Another application is found in the field of photodynamic therapy (PDT). Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield. The photophysical and photochemical properties of these compounds make them suitable for PDT, a treatment for cancer, indicating the potential of thiazole derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Selvam et al. (2012) reported on a series of heterocyclic compounds showing significant activity, providing a foundation for developing new therapeutic agents for pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Wirkmechanismus

Target of action

The compound contains a thiazole ring, which is a common structural motif in various pharmaceuticals and biologically active molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target would depend on the exact configuration and functional groups of the compound.

Eigenschaften

IUPAC Name |

4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrCl2FN2OS/c17-9-2-3-10(13(20)6-9)15(23)22-16-21-14(7-24-16)8-1-4-11(18)12(19)5-8/h1-7H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTOVEYXPIPVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrCl2FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)

![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)

![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)

![Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B2507058.png)

![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one](/img/structure/B2507061.png)

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)